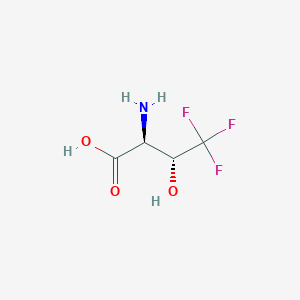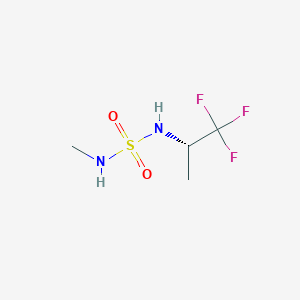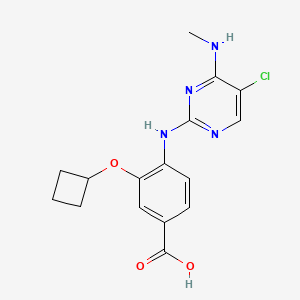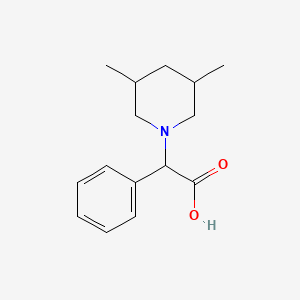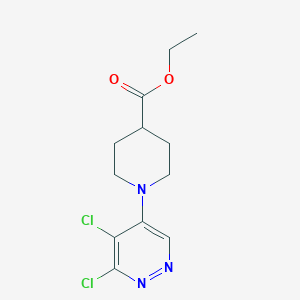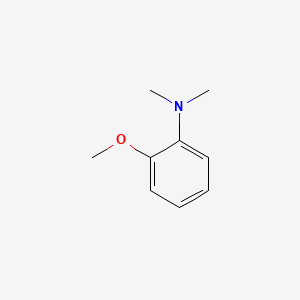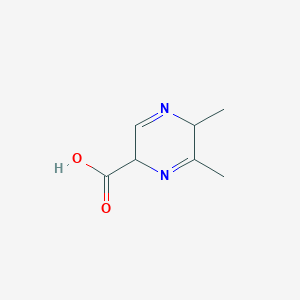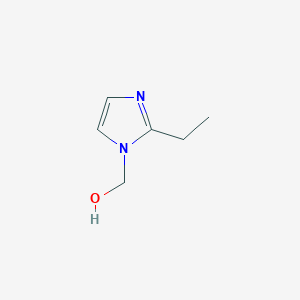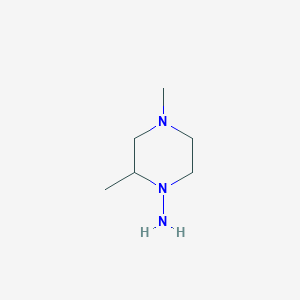
2,4-Dimethylpiperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylpiperazin-1-amine is an organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, specifically, has two methyl groups attached to the second and fourth positions of the piperazine ring, and an amine group at the first position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperazin-1-amine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and catalysts to optimize yield and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce this compound on a large scale .
化学反応の分析
Types of Reactions
2,4-Dimethylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include N-oxides, substituted amines, and various piperazine derivatives.
科学的研究の応用
2,4-Dimethylpiperazin-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethylpiperazin-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals where it may interact with specific proteins to exert therapeutic effects .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound with a similar structure but without the methyl groups.
1,4-Dimethylpiperazine: Another derivative with methyl groups at different positions.
2,5-Dimethylpiperazine: Similar structure with methyl groups at the second and fifth positions.
Uniqueness
2,4-Dimethylpiperazin-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how it interacts with other molecules and its overall properties compared to other piperazine derivatives .
特性
分子式 |
C6H15N3 |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2,4-dimethylpiperazin-1-amine |
InChI |
InChI=1S/C6H15N3/c1-6-5-8(2)3-4-9(6)7/h6H,3-5,7H2,1-2H3 |
InChIキー |
KOTVRMIOLKEPTM-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


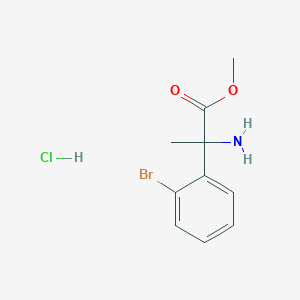
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
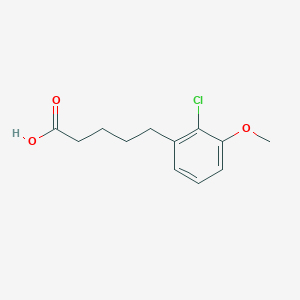
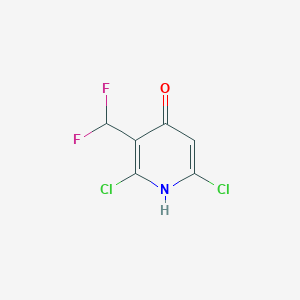
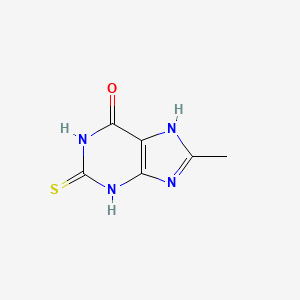
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
